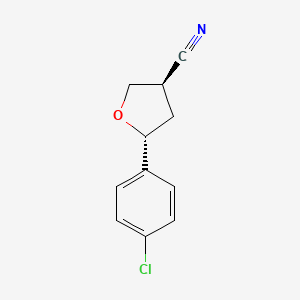
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a 4-chlorophenyl group attached to an oxolane ring with a nitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or epoxides.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxolane ring with a 4-chlorophenyl group. This can be achieved using reagents like 4-chlorophenyl magnesium bromide in a Grignard reaction.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-ethyl-5-hydroxy-2(5H)-furanones: These compounds share a similar oxolane ring structure but differ in the substituents attached to the ring.
Substituted tricyclic heterocycles: These compounds have similar pharmacophoric features but differ in their overall ring structure and functional groups.
Uniqueness
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile is unique due to its specific combination of a 4-chlorophenyl group and a nitrile group on the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2/t8-,11-/m1/s1 |
InChIキー |
XMCNMSLIDFXOLH-LDYMZIIASA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1C2=CC=C(C=C2)Cl)C#N |
正規SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


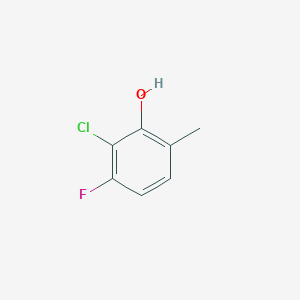

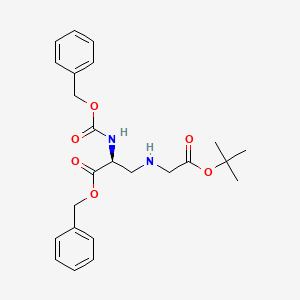
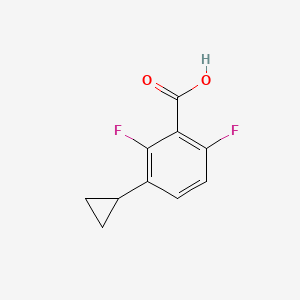
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)

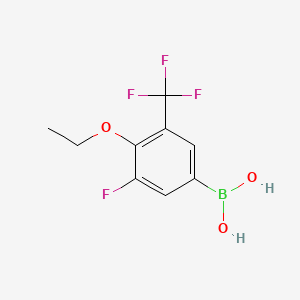
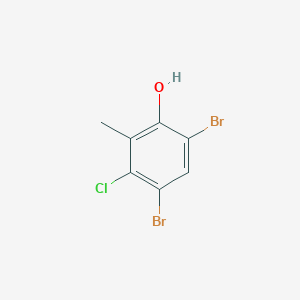

![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)



